![molecular formula C10H5NO2S B8495808 Benzo[b]thiophene-2-carboxylic acid, 7-cyano- CAS No. 550998-64-6](/img/structure/B8495808.png)
Benzo[b]thiophene-2-carboxylic acid, 7-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-2-carboxylic acid, 7-cyano-: is an organic compound with the molecular formula C10H5NO2S and a molecular weight of 203.22 g/mol . It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a cyano group (-CN) at the 7th position and a carboxylic acid group (-COOH) at the 2nd position on the benzo[b]thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-2-carboxylic acid, 7-cyano- typically involves a multi-step process. One common method starts with the coupling of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile . The reaction proceeds through the following steps:
Coupling Reaction: 2-chlorobenzaldehyde reacts with methanethiol substituted with an electron-withdrawing group to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form 2-cyanobenzo[b]thiophene.
Industrial Production Methods: Industrial production methods for Benzo[b]thiophene-2-carboxylic acid, 7-cyano- are similar to laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2-carboxylic acid, 7-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: Benzo[b]thiophene-2-carboxylic acid, 7-cyano- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, Benzo[b]thiophene-2-carboxylic acid, 7-cyano- is used in the production of advanced materials, including semiconductors and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboxylic acid, 7-cyano- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, derivatives of benzo[b]thiophene-2-carboxamide have been shown to modulate amyloid beta (Aβ42) aggregation, which is relevant in Alzheimer’s disease research .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-3-carboxamide
Comparison: Benzo[b]thiophene-2-carboxylic acid, 7-cyano- is unique due to the presence of both a cyano group and a carboxylic acid group on the benzo[b]thiophene ring . This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
550998-64-6 |
|---|---|
Molecular Formula |
C10H5NO2S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
7-cyano-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H5NO2S/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-4H,(H,12,13) |
InChI Key |
HXYAWWBNGDOBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)SC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


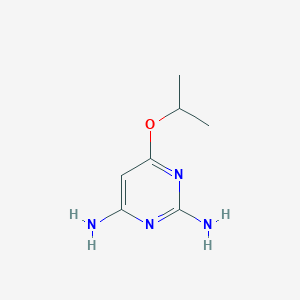
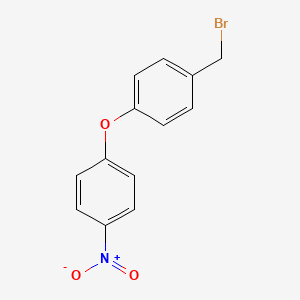

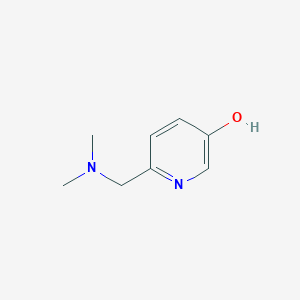

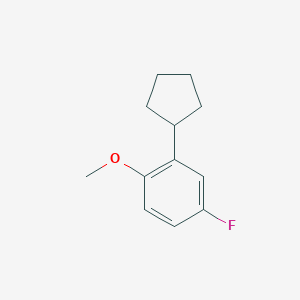
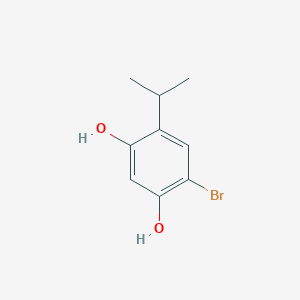
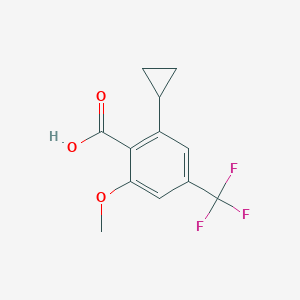
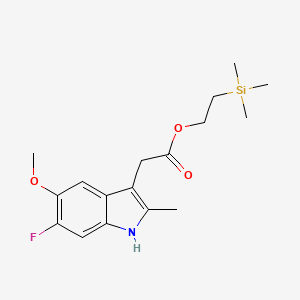
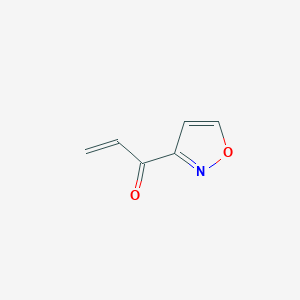
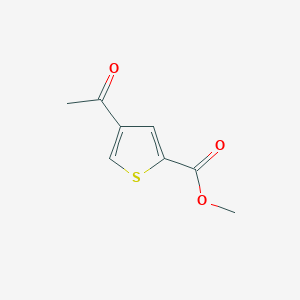
![8-bromo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8495817.png)
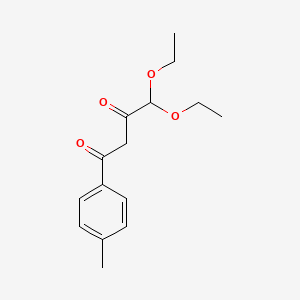
![Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n,n-dimethyl-3-(trifluoromethyl)-](/img/structure/B8495819.png)
